molecular formula C10H11Cl2N B11885737 7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11885737
M. Wt: 216.10 g/mol
InChI Key: CTTCQIBCDZBJMP-UHFFFAOYSA-N
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Description

7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions, a methyl group at the 2nd position, and a tetrahydroquinoline core. It is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have significant applications in medicinal chemistry.

Scientific Research Applications

7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including alterations in neurotransmitter levels and modulation of cellular pathways.

Comparison with Similar Compounds

    7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the methyl group at the 2nd position.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of chlorine atoms and has different biological activities.

    Fluoroquinolines: These compounds have fluorine atoms instead of chlorine and exhibit unique properties, such as enhanced biological activity.

Uniqueness: 7,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

7,8-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h4-6,13H,2-3H2,1H3

InChI Key

CTTCQIBCDZBJMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C(=C(C=C2)Cl)Cl

Origin of Product

United States

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